molecular formula C6H14ClNS B6274932 azepane-4-thiol hydrochloride CAS No. 2731013-92-4

azepane-4-thiol hydrochloride

Cat. No. B6274932
CAS RN: 2731013-92-4
M. Wt: 167.7
InChI Key:
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Description

Azepane-4-thiol hydrochloride, also known as 4-azetidinethiol hydrochloride, is a synthetic organic compound used in scientific research. It is a colorless solid that is soluble in water and ether and has a melting point of 124-125 °C. It is used in the synthesis of various organic compounds, including amines, thiols, and other heterocyclic compounds. Azepane-4-thiol hydrochloride has been studied for its potential applications in medicine, biochemistry, and other areas of scientific research.

Mechanism of Action

Azepane-4-thiol hydrochloride is believed to act as a Lewis acid, meaning that it can act as an electron acceptor in chemical reactions. It is believed to be able to form a complex with a Lewis base, such as an amine or a thiol, which can then undergo a reaction. This mechanism of action is believed to be responsible for the various chemical reactions that can be catalyzed by azepane-4-thiol hydrochloride.
Biochemical and Physiological Effects
Azepane-4-thiol hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in the metabolism of amino acids, such as tryptophan. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

Azepane-4-thiol hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that azepane-4-thiol hydrochloride can be toxic and should be handled with care. Additionally, it can be difficult to purify and can cause unwanted side reactions in some experiments.

Future Directions

The potential applications of azepane-4-thiol hydrochloride are far-reaching and there are many future directions that could be explored. One potential direction is the development of new synthetic methods for the synthesis of azepane-4-thiol hydrochloride. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of azepane-4-thiol hydrochloride. Finally, further research could be conducted to explore the potential uses of azepane-4-thiol hydrochloride in medicine, biochemistry, and other areas of scientific research.

Synthesis Methods

Azepane-4-thiol hydrochloride can be synthesized through a variety of methods. One of the most common methods is the reaction of azepane-4-thiol hydrochloridehiol with hydrochloric acid. This reaction produces a colorless solid that can be purified by recrystallization or column chromatography. Other methods of synthesis include the reaction of azepane-4-thiol hydrochloridehiol with other acids, such as sulfuric acid or acetic acid, and the reaction of azepane-4-thiol hydrochloridehiol with alkyl halides.

Scientific Research Applications

Azepane-4-thiol hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential applications in medicine, biochemistry, and other areas of scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of azepane-4-thiol hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromobutanethiol", "1,6-diaminohexane", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-bromobutanethiol is reacted with sodium hydroxide in ethanol to form 4-hydroxybutanethiol.", "Step 2: 1,6-diaminohexane is reacted with 4-hydroxybutanethiol to form azepane-4-thiol.", "Step 3: Azepane-4-thiol is reacted with hydrochloric acid to form azepane-4-thiol hydrochloride." ] }

CAS RN

2731013-92-4

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

91

Origin of Product

United States

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